Dynorphin B

Description

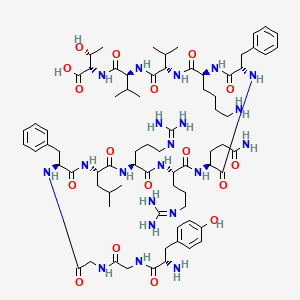

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSSZRZBSNTGQ-ITZCFHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H115N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83335-41-5 | |

| Record name | Rimorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083335415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DYNORPHIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K41YC3AEI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Dynorphin B Biosynthesis, Processing, and Metabolism

Dynorphin (B1627789) B originates from the biosynthesis of prodynorphin (PDYN), a precursor protein. In humans, the prodynorphin gene is composed of four exons, with the 5' end of exon 3 and the 3' end of exon 4 encoding the entire preprodynorphin sequence. nih.gov The 254-amino acid preprodynorphin, an inactive precursor, is converted into prodynorphin through the removal of a 20-amino acid signal peptide from its N-terminus by signal peptidases. nih.gov

The processing of prodynorphin involves specific enzymatic cleavages. Proprotein convertase 2 (PC2) is a key enzyme responsible for cleaving prodynorphin, leading to the release of active peptides such as dynorphin A, dynorphin B, and α/β-neoendorphin. nih.govnih.gov This processing, stimulated by neuronal depolarization, occurs within synaptic vesicles in the presynaptic terminal. nih.gov Another enzyme, proprotein convertase 1/3 (PC1/3), also contributes to prodynorphin cleavage, yielding processing intermediates. nih.gov In some instances, prodynorphin may not be fully processed, resulting in the formation of "big dynorphin," a 32-amino acid molecule that encompasses both dynorphin A and this compound. nih.gov Research indicates that PC2 is crucial for the physiological generation of Dyn A-8, Dyn A-17, and Dyn B-13 from prodynorphin. wikipedia.org

The metabolism of this compound involves further proteolytic degradation. This compound (Dyn B-13), also known as rimorphin, is generated from this compound-29 (leumorphin) through the cleavage at a single arginine residue by a metallopeptidase known as the dynorphin-converting enzyme (DCE). nih.govguidetopharmacology.org Studies on brain sections show that synthetic this compound is converted primarily into N-terminal fragments, with fewer C-terminal fragments detected. guidetopharmacology.org For example, this compound can be metabolized into Leu-Enk-Arg by the dynorphin-converting enzyme, a conversion that can enhance its binding specificity to delta opioid receptors. zhanggroup.org The N-terminal tyrosine residue is critical for opioid receptor activation, and its removal can diminish this activity. nih.govzhanggroup.org The half-life of this compound in plasma is notably short, reported to be less than one minute or ranging between 0.5 to 4 minutes. nih.gov

Topographical Distribution of Dynorphin B in Biological Systems

Central Nervous System Distribution (e.g., Hypothalamus, Hippocampus, Nucleus Accumbens, Spinal Cord)

Dynorphins are widely distributed within the central nervous system (CNS), with their highest concentrations observed in regions such as the hypothalamus, medulla, pons, midbrain, and spinal cord. nih.gov

Hypothalamus: The hypothalamus exhibits high concentrations of dynorphin B, specifically in areas like the anterior hypothalamic nucleus and median eminence. Dynorphin is synthesized in the magnocellular vasopressin neurons of the supraoptic nucleus and the magnocellular oxytocin (B344502) neurons. nih.gov Immunoreactive this compound cell bodies are present in the dorsomedial, lateral, and anterior nuclei of the hypothalamus. Immunoreactive neuronal cell bodies are also found in the supraoptic, paraventricular, and other accessory magnocellular nuclei, with corresponding dynorphin-positive fibers distributed throughout these hypothalamic regions.

Hippocampus: Relatively high concentrations of this compound are found in the hippocampus. In the mouse hippocampus, this compound appears to be primarily localized to the mossy fiber pathway. Immunocytochemical studies in the rat hippocampus have shown that opioid peptides derived from prodynorphin, including this compound, are present in dentate granule cells and mossy fibers. Prodynorphin itself is found in the hippocampal CA3 region, suggesting its transport to axon terminals in this area.

Nucleus Accumbens: The nucleus accumbens contains relatively high concentrations of this compound. This compound cell bodies are observed in the medium-sized cells of the nucleus accumbens. Furthermore, dynorphin-positive fibers or terminals are also present in this region. Dynorphin expression in the nucleus accumbens is known to increase following exposure to addictive substances. nih.gov

Table 1: this compound Concentrations in Select Rat Brain and Spinal Cord Regions

| Region (Rat Brain/Spinal Cord) | This compound Concentration (fmol/mg protein) |

| Substantia Nigra | 1106.2 |

| Lateral Preoptic Area | >400 |

| Parabrachial Nuclei | >400 |

| Globus Pallidus | >400 |

| Periaqueductal Gray Matter | 250-400 |

| Anterior Hypothalamic Nucleus | 250-400 |

| Median Eminence | 250-400 |

| Nucleus Accumbens | 250-400 |

| Hippocampus | 250-400 |

| Cerebral Cortical Structures | <100 |

| Cerebellar Cortex | 53.7 |

| Spinal Cord Segments | Low or Moderate (cervical) |

Note: Concentrations are approximate ranges based on immunoreactive this compound levels.

Other CNS areas where this compound cell bodies and fibers are widely distributed include the brainstem, midbrain, central nucleus of the amygdala, caudate-putamen, bed nucleus of the stria terminalis, preoptic area, raphe nuclei, and cuneiform nucleus.

Peripheral Tissue and Systemic Localization

Beyond the CNS, this compound is also found in various peripheral tissues and circulates systemically.

Pituitary Gland: The neurointermediate lobe of the pituitary gland is exceptionally rich in this compound, with concentrations as high as 11,047.1 fmol/mg protein. Heavy staining for dynorphin is observed in the posterior lobe, but not in the anterior and intermediate lobes.

Adrenal Chromaffin Cells: In guinea pigs, adrenal chromaffin cells have shown staining with dynorphin antisera, although radioimmunoassays suggested a predominance of enkephalins in this tissue.

Gastrointestinal Tract: In the guinea pig ileum, a complex network of fibers in the submucous plexus and myenteric plexus stains positively for dynorphin. Prodynorphin is also expressed in the digestive tract.

Blood Plasma: Dynorphin is present in the blood plasma under physiological conditions, with concentrations ranging from 0.1 to 1.5 nM. nih.gov

Heart: Dynorphin is reportedly expressed within both the atria and ventricles of the heart. nih.gov

Dorsal Root Ganglia: Low levels of dynorphin are found in the dorsal root ganglia of rabbits and rats. However, sacral dorsal root ganglia contain significant levels of this compound.

Dynorphin B Receptor Pharmacology and Signal Transduction

Kappa Opioid Receptor (KOR) Binding and Activation by Dynorphin (B1627789) B

Dynorphin B, like other dynorphins, primarily exerts its effects through the kappa opioid receptor (KOR), a G-protein-coupled receptor (GPCR). wikipedia.org The activation of KOR by this compound initiates a cascade of intracellular events that modulate neuronal activity. nih.gov

KOR Subtypes (K1, K2) and Ligand Selectivity Profiles of this compound

The kappa opioid receptor system is complex, with evidence suggesting the existence of subtypes, pharmacologically classified as K1 and K2. oup.com Further subdivisions into K1a, K1b, K2a, and K2b have also been proposed based on the differential binding of various ligands. oup.com

This compound, along with α-neoendorphin, has been suggested to be selective for the putative K1b receptor subtype. oup.com This is in contrast to Dynorphin A and the synthetic agonist U50,488H, which are proposed to bind to both K1a and K1b subtypes. oup.com While Dynorphin A is more selective for KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), both Dynorphin A and Big Dynorphin are more potent and selective than this compound. wikipedia.orghmdb.ca

Structural Biology and Structure-Function Relationships of this compound Variants for KOR Activation

The interaction between this compound and KOR is a finely tuned process dictated by their respective molecular structures. The N-terminal sequence of dynorphins is highly conserved and crucial for receptor activation. pnas.org Studies on Dynorphin A have revealed a central helical turn in the peptide when bound to KOR, flanked by flexible segments. pnas.org

Research into this compound variants has provided insights into the specific amino acids critical for receptor binding and activation. Arginine residues at positions 6 and 7 of dynorphins are considered important for KOR selectivity, forming salt bridges with glutamic acid residues in the receptor. frontiersin.org Alterations in positions 3 and 10 of this compound have been identified as potential sites for improving selectivity without compromising affinity for KOR. nih.gov Interestingly, increasing the selectivity of this compound variants for KOR over MOR and DOR often results from a decreased affinity for MOR and DOR rather than an enhanced affinity for KOR. frontiersin.orgnih.gov This suggests that specific amino acid residues in this compound are more critical for its interaction with MOR and DOR than with KOR. frontiersin.orgnih.gov

Functional Selectivity: G-Protein Coupled Signaling vs. β-Arrestin Recruitment

Upon activation by an agonist like this compound, KOR can signal through two primary pathways: the canonical G-protein pathway and the β-arrestin pathway. frontiersin.orgnih.gov The concept of "functional selectivity" or "biased agonism" describes how different ligands can stabilize distinct receptor conformations, leading to preferential activation of one pathway over the other. pnas.orgfrontiersin.org

This compound is known to have an inherently higher functional selectivity for the G-protein pathway compared to α-neoendorphin. nih.gov Activation of the G-protein pathway is linked to the anticonvulsant effects of KOR agonists. frontiersin.orgnih.gov The β-arrestin pathway, on the other hand, is involved in receptor internalization and can mediate different downstream effects. frontiersin.orgnih.gov Studies have shown that while some endogenous opioid peptides exhibit biased signaling at various opioid receptors, this compound shows a preference for the G-protein pathway at KOR. nih.govpnas.org

Agonist-Specific Receptor Adaptation and Down-Regulation

Prolonged exposure to an agonist can lead to receptor adaptation, including internalization and down-regulation. Different dynorphin peptides can induce distinct patterns of KOR regulation. nih.gov

Studies comparing Dynorphin A, this compound, and α-neoendorphin have shown that Dynorphin A and this compound cause significantly more KOR down-regulation than α-neoendorphin after prolonged incubation. nih.gov This difference is partly attributed to the varying abilities of these peptides to promote receptor internalization. nih.gov this compound induces a higher maximal level of KOR internalization compared to α-neoendorphin. nih.gov Furthermore, this compound has been shown to preferentially sort KOR to recycling endosomes, while Dynorphin A directs it towards degradation. elifesciences.org This differential trafficking can lead to sustained signaling from intracellular compartments. elifesciences.org

Interactions of this compound with Other Opioid Receptors

While KOR is the primary target for this compound, it also exhibits affinity for other opioid receptors, albeit with lower potency. frontiersin.orgnih.gov

Mu Opioid Receptor (MOR) Affinity and Activity

This compound binds to the mu-opioid receptor (MOR), but with lower affinity compared to its binding to KOR. nih.govfrontiersin.orgnih.gov The mu-opioid receptor has a high affinity for enkephalins and beta-endorphin, and a low affinity for dynorphins. wikipedia.org In functional assays, this compound shows a lower degree of selectivity for KOR over MOR compared to Dynorphin A. frontiersin.org Specifically, wild-type this compound has been shown to have a 6-fold preference for the human KOR over the human MOR in GTPγS experiments. frontiersin.org

Delta Opioid Receptor (DOR) Affinity and Activity

While this compound demonstrates the highest affinity for the kappa opioid receptor, it also binds to the delta opioid receptor (DOR) and mu opioid receptor (MOR) with lower affinity. frontiersin.orgmdpi.comnih.gov Research indicates that the selectivity of this compound for KOR over DOR is significant. For instance, one study reported that the selectivity of wild-type this compound for the human kappa opioid receptor (hKOPr) was 112-fold greater than for the human delta opioid receptor (hDOPr). frontiersin.org In functional assays, such as those measuring GTPγS binding, this compound showed a 12-fold preference for activating hKOPr over hDOPr. frontiersin.org This demonstrates that while this compound can interact with DOR, its primary activity is mediated through KOR. frontiersin.org Structure-activity relationship studies involving alanine (B10760859) scans of this compound have shown that specific amino acid residues in the C-terminal portion of the peptide influence its relative affinity for KOR versus DOR and MOR. nih.gov

| Receptor | This compound Binding Affinity (Ki) | This compound Functional Selectivity (GTPγS) |

|---|---|---|

| Kappa Opioid Receptor (KOR) | High | High |

| Delta Opioid Receptor (DOR) | Low | Low |

| Mu Opioid Receptor (MOR) | Low | Low |

Non-Opioid Receptor Interactions of this compound

Beyond the classical opioid receptor system, dynorphins, including this compound, have been shown to engage with non-opioid receptors, leading to distinct physiological effects. annualreviews.orgnih.gov These interactions often involve fragments of the parent peptide and contribute to a broader understanding of dynorphin biology.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation by this compound Fragments

Dynorphins are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.govresearchgate.net While much of the research has focused on Dynorphin A, the non-opioid effects of dynorphins are a recognized phenomenon. ki.sephysiology.orgnih.gov Some studies suggest that at high concentrations, dynorphins can interact with the NMDA receptor complex, potentially altering excitatory amino acid signaling. researchgate.net This interaction is considered non-opioid as it is not blocked by opioid antagonists like naloxone. annualreviews.org The modulation can be either inhibitory or excitatory, depending on the specific context and influence on ion channel function. researchgate.net However, research specifically detailing the interaction of this compound fragments with NMDA receptors is less extensive compared to that of Dynorphin A. ki.se

Bradykinin (B550075) Receptor Activation

Evidence suggests that dynorphins can activate bradykinin receptors, contributing to effects such as pain modulation through non-opioid pathways. wikipedia.orgnih.govnih.gov Studies have demonstrated that Dynorphin A can directly activate bradykinin B1 and B2 receptors. nih.govu-tokyo.ac.jpresearchgate.net This interaction can trigger intracellular calcium influx through voltage-sensitive channels. u-tokyo.ac.jp While these studies primarily focus on Dynorphin A, the findings point to a broader mechanism where dynorphin peptides can crosstalk with the kinin system. nih.gov It has been proposed that the upregulation of spinal dynorphin in certain pathological states may lead to the activation of bradykinin receptors. nih.gov Research specifically isolating the effects of this compound on bradykinin receptors is limited, with most studies referencing Dynorphin A's activity. nih.gov

Intracellular Signal Transduction Cascades Mediated by this compound

The binding of this compound to its primary target, the kappa opioid receptor, initiates intracellular signaling through various pathways, most notably involving G-proteins and β-arrestins. nih.govnih.gov

G-Protein Coupled Signaling Pathways (e.g., Adenylyl Cyclase-cAMP-PKA Axis)

As a G-protein coupled receptor (GPCR), the kappa opioid receptor, upon activation by this compound, primarily couples to inhibitory G-proteins of the Gi/o family. nih.govmdpi.com This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.netpnas.org The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). u-tokyo.ac.jp The dissociation of the G-protein into its Gαi/o and Gβγ subunits also results in the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability. nih.govbiorxiv.org Functional studies using GTPγS binding assays confirm that this compound is a potent activator of this G-protein-coupled pathway at the KOR. nih.gov

β-Arrestin Dependent Signaling Cascades

In addition to G-protein signaling, this compound-mediated KOR activation also triggers β-arrestin-dependent signaling cascades. frontiersin.orgnih.govnih.gov Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.govnih.gov This recruitment can lead to receptor desensitization and internalization. mdpi.com Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling that is distinct from G-protein pathways. biorxiv.org This can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK. nih.govnih.govnih.gov Some research suggests that while G-protein signaling mediates certain effects of KOR activation, β-arrestin-dependent pathways may be responsible for others. nih.govresearchgate.net this compound has been shown to have a higher functional selectivity for the G-protein pathway over the β-arrestin pathway compared to other endogenous peptides like α-neoendorphin. nih.gov Recent studies also indicate that different dynorphin peptides, like Dynorphin A and this compound, can differentially regulate the post-endocytic fate and intracellular signaling of KOR, suggesting that seemingly redundant peptides can fine-tune signaling outcomes. elifesciences.orgbiorxiv.org

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK, JNK, ERK)

Activation of the kappa-opioid receptor (KOR) by agonists, including the endogenous peptide this compound, initiates several intracellular kinase cascades, prominent among which are the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govresearchgate.net These pathways, which include the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are crucial regulators of a wide array of cellular functions such as gene expression, cell proliferation, and apoptosis. nih.govfrontiersin.org Sustained activation of KOR leads to the phosphorylation of all three major MAPK family members in various cell types, including transfected cells and primary astrocytes. jneurosci.org

Research highlights a significant degree of complexity and specificity in KOR-mediated MAPK signaling. The activation of the p38 MAPK pathway, in particular, has been strongly linked to the aversive or dysphoric effects associated with KOR agonism. jneurosci.orgunc.edu Studies have demonstrated that KOR-induced p38 activation is dependent on receptor phosphorylation, specifically at the serine 369 residue, by G-protein-coupled receptor kinase 3 (GRK3). nih.govnih.gov This phosphorylation event facilitates the recruitment of β-arrestin, which acts as a scaffold protein essential for p38 activation. nih.govjneurosci.orgnih.gov In vivo studies have confirmed this mechanism, showing that repeated stress, which induces dynorphin release, causes a KOR-dependent activation of p38 in brain regions like the nucleus accumbens, cortex, and hippocampus. jneurosci.orgnih.govresearchgate.net Experiments using AtT-20 cells showed that this compound potently activates p38 with an EC50 value of 60 ± 24 nM. nih.gov

The activation of ERK1/2 by KOR follows distinct mechanisms that can vary by cell type. In immortalized astrocytes, KOR-mediated ERK1/2 phosphorylation is dependent on Phosphoinositide 3-Kinase (PI3-Kinase), Protein Kinase C zeta (PKCζ), and calcium. nih.govnih.gov In other cellular contexts, ERK1/2 activation exhibits both β-arrestin-independent and β-arrestin-dependent phases. nih.gov The early phase of ERK activation appears to be Gβγ-dependent, while a later, more sustained phase requires β-arrestin3. nih.gov

The c-Jun N-terminal kinase (JNK) pathway is also modulated by KOR activation. Intriguingly, some evidence suggests that ligand-induced KOR conformations that activate JNK without recruiting β-arrestin can lead to a long-lasting inactivation of KOR signaling. nih.govresearchgate.net This highlights the concept of "biased agonism," where different agonists can stabilize distinct receptor conformations, preferentially activating one signaling pathway over another and leading to different physiological outcomes.

| MAPK Pathway | Key Findings | Mediators/Dependencies | Cell/System Studied | Reference(s) |

|---|---|---|---|---|

| p38 MAPK | Activation linked to KOR-mediated aversion/dysphoria. | GRK3, β-arrestin, KOR phosphorylation (Ser369). | Neurons, Astrocytes, Mouse Brain (in vivo). | nih.govjneurosci.orgunc.edunih.gov |

| This compound activates p38 with an EC50 of 60 ± 24 nM. | KOR agonism. | AtT-20 cells. | nih.gov | |

| ERK1/2 | Bi-phasic activation (early and late phases). | Early phase: Gβγ. Late phase: β-arrestin3. | Heterologous expression systems. | nih.gov |

| Activation pathway is cell-type specific. | PI3-Kinase, PKCζ, Calcium. | Immortalized astrocytes. | nih.govnih.gov | |

| JNK | Activation can lead to long-lasting inactivation of KOR signaling. | Can be β-arrestin-independent. | Heterologous expression systems. | nih.govresearchgate.net |

Protein Kinase C (PKC) Activation and Nuclear Signaling

The signaling cascades initiated by this compound extend beyond the cell membrane and involve the activation of Protein Kinase C (PKC) in multiple cellular compartments, including the nucleus. nih.govahajournals.org A remarkable line of research has demonstrated that this compound can function as an agonist for opioid receptors located within the cell nucleus of embryonic stem (ES) cells. nih.govahajournals.orgahajournals.org This intracellular action is a key component of cardiogenesis in this model system.

Studies on GTR1 embryonic stem cells revealed that direct exposure of isolated nuclei to this compound triggers a significant increase in nuclear PKC activity. nih.govahajournals.org This activation of nuclear PKC is crucial for the subsequent transcription of cardiogenic genes, such as GATA-4 and Nkx-2.5. nih.govahajournals.orgahajournals.org The effect is specifically mediated by nuclear opioid receptors, as the response is blocked by opioid receptor antagonists and by specific PKC inhibitors. nih.govahajournals.org These findings suggest a direct pathway where this compound engages a nuclear receptor system, which in turn utilizes PKC to modulate gene expression essential for cellular differentiation. ahajournals.org

| Cellular Context | Key Findings | Downstream Effect | Reference(s) |

|---|---|---|---|

| Embryonic Stem Cell Nuclei | This compound activates nuclear opioid receptors, leading to increased nuclear PKC activity. | Primes transcription of cardiogenic genes (GATA-4, Nkx-2.5). | nih.govahajournals.orgahajournals.org |

| Astrocytes | KOR-mediated ERK1/2 activation is dependent on PKCζ. | Phosphorylation of ERK1/2. | nih.gov |

| Heterologous Expression Systems | PKC is one of the kinases responsible for agonist-dependent KOR phosphorylation. | Contributes to receptor desensitization and trafficking. | biorxiv.orgresearchgate.net |

| Cultured Hippocampal Neurons | KOR activation reduces potassium (K+) current. | Modulation of ion channel activity via a Gs protein-PKC pathway. | physiology.org |

Mechanistic Target of Rapamycin (B549165) (mTOR) Complex Involvement

Recent phosphoproteomic studies have identified the mechanistic target of rapamycin (mTOR) signaling pathway as another critical downstream effector of KOR activation. researchgate.net The mTOR complex is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. Its involvement in KOR signaling appears to be particularly relevant to the aversive behavioral effects produced by some KOR agonists. researchgate.netnih.gov

Research comparing the effects of the prototypical KOR agonist U50,488H with the clinically used agonist nalfurafine (B1239173) revealed that U50,488H robustly activates the mTOR pathway in the cortex and striatum of mice, whereas nalfurafine does not. researchgate.netfrontiersin.orgfrontiersin.org This differential activation correlates with the behavioral profiles of the drugs, as U50,488H produces significant aversion, while nalfurafine does not produce dysphoria at therapeutic doses. researchgate.net Critically, the pharmacological inhibition of the mTOR pathway by rapamycin was shown to abolish the aversive effects induced by U50,488H, without affecting the drug's analgesic or anti-scratch properties. researchgate.netfrontiersin.org This indicates that mTOR activation is a key molecular switch specifically mediating KOR-induced aversion.

The precise mechanism linking KOR activation to the mTOR complex is an area of active investigation. researchgate.netnih.gov It is not yet fully resolved whether the signal is transduced through G-protein, β-arrestin, or another pathway. nih.gov Some studies have proposed that Dynorphin A-activated KOR, which is trafficked to late endosomes and lysosomes, could potentially activate mTOR signaling from these intracellular compartments. elifesciences.org The elucidation of this pathway is a significant goal for therapeutic development, as designing KOR agonists that avoid mTOR activation could lead to new analgesics and other therapeutics that are free from the negative side effects of dysphoria and aversion. nih.govnih.gov

| Key Finding | Experimental Evidence | Implication | Reference(s) |

|---|---|---|---|

| mTOR pathway mediates KOR-agonist-induced aversion. | Inhibition of mTOR with rapamycin blocks aversion caused by U50,488H. | The mTOR pathway is a specific mediator of KOR-induced negative affective states. | researchgate.netfrontiersin.org |

| Differential mTOR activation by KOR agonists. | U50,488H activates mTOR in the striatum and cortex, while nalfurafine does not. | Correlates with the different side-effect profiles of KOR agonists. | researchgate.netfrontiersin.org |

| Upstream mechanism is under investigation. | The link between KOR and mTOR could involve G-protein, β-arrestin, or endosomal signaling. | Targeting this link could lead to improved KOR-based therapeutics. | nih.govelifesciences.org |

Neurobiological Functions and Behavioral Modulations by Dynorphin B

Dynorphin (B1627789) B Involvement in Stress Response and Affective Disorders

Mediation of Dysphoric and Anxiogenic States

Dynorphin B, through its agonistic action on KORs, is a key mediator of dysphoric and anxiogenic states. Activation of the Dynorphin/KOR system by endogenous dynorphins or exogenous agonists promotes anxiety-like behavior, aversion, and anhedonia in animal models. frontiersin.org In humans, KOR activation is associated with dysphoria and depressive-like behaviors. frontiersin.orgresearchgate.netplos.org Research indicates that stress-induced activation of the Dynorphin/KOR system can elicit dysphoria-like responses and heighten anxiety-like behaviors in both human and rodent subjects. jneurosci.org Specifically, increased dynorphin signaling within the nucleus accumbens (NAc) has been linked to feelings of dysphoria and depression. researchgate.net Conversely, pharmacological antagonism of KORs in humans has been shown to alleviate symptoms of anhedonia, suggesting a direct role for the Dynorphin/KOR system in mediating these negative emotional experiences. frontiersin.org

Interplay with Corticotropin-Releasing Factor (CRF) Systems

The Dynorphin/KOR system exhibits a significant interplay with corticotropin-releasing factor (CRF) systems, which are critical mediators of the stress response. The Dynorphin/KOR system interacts with other stress-related neuropeptide systems, including CRF, particularly in neuronal circuits that regulate affect and motivation, such as the central nucleus of the amygdala (CeA). frontiersin.org CRF is notably co-expressed with dynorphin in the CeA. frontiersin.org Studies have demonstrated that dynorphin knockout mice exhibit reduced CRF expression in the CeA, highlighting a functional connection between these two systems. frontiersin.org

Furthermore, stress and CRF administration have been shown to induce dynorphin-dependent KOR activation in several brain regions, including the basolateral amygdala (BLA), nucleus accumbens, dorsal raphe, and hippocampus. jneurosci.org Research suggests that CRF-induced place aversion, a measure of negative affective state, is mediated by CRF2 receptor stimulation, leading to dynorphin release and subsequent KOR activation. jneurosci.org The anxiogenic effects of CRF are also triggered by CRF1-R activation of the Dynorphin/KOR system, particularly in the BLA. nih.gov While both systems contribute to stress-induced negative affect, evidence suggests that the CRF and Dynorphin/KOR systems may coordinate stress-induced anxiety and aversive behaviors through distinct, yet interconnected, mechanisms. nih.govplos.org

This compound in Depression-Like and Anxiety-Like Behaviors

Preclinical studies utilizing animal models provide substantial evidence for this compound's involvement in depression-like and anxiety-like behaviors. Activation of KORs consistently promotes anxiety-like behavior, aversion, and anhedonia in these models. frontiersin.org Pharmacological interventions targeting the KOR system have demonstrated therapeutic potential; systemic administration of KOR antagonists has been shown to reduce anxiety-like behavior in tests such as the elevated plus maze (EPM) and open field tests. plos.org

Genetic manipulations further support this role: prodynorphin (Pdyn) knockout mice exhibit reduced stress-induced depressive-like behavior in the forced swim test (FST). plos.org Experimental paradigms involving repeated forced swim stress and inescapable footshock, which are known to induce aversive behaviors, have shown that these behaviors are blocked by KOR antagonists and are absent in mice lacking dynorphin. jneurosci.org In the context of alcohol withdrawal, increased immobility time in the FST, indicative of depressive-like states, is reversed by the KOR antagonist norbinaltorphimine (B1679850) (norBNI), suggesting that the Dynorphin/KOR system mediates these negative affective states. mdpi.com Additionally, dynorphin levels are observed to increase in somatostatin (B550006) (SOM)-expressing neurons within the CeA in a mouse model of anxiety. eneuro.org

Table 1: Effects of Dynorphin/KOR System Modulation on Affective Behaviors in Animal Models

| Behavioral Test/Condition | Dynorphin/KOR Activity | Observed Behavioral Outcome | Citation |

| General | Activation (Endogenous/Exogenous Agonists) | Increased anxiety-like behavior, aversion, anhedonia | frontiersin.org |

| Forced Swim Test (FST) | Pdyn Knockout | Reduced stress-induced depressive-like behavior | plos.org |

| Forced Swim Test (FST) | Chronic Ethanol (B145695) Withdrawal + norBNI (KOR Antagonist) | Reversal of increased immobility (depressive-like) | mdpi.com |

| Elevated Plus Maze (EPM) | Systemic KOR Antagonists | Reduced anxiety-like behavior | plos.org |

| Elevated Plus Maze (EPM) | Acute Stress/CRF + norBNI (KOR Antagonist) | Blocked anxiety-like behavior | nih.govresearchgate.net |

| Inescapable Footshock | Absent Dynorphin | Absence of aversive behaviors | jneurosci.org |

This compound Contribution to Addiction Neurobiology

The Dynorphin/KOR system is a pivotal component in the neurobiological mechanisms underlying drug addiction. Its dysregulation, often induced by repeated exposure to drugs of abuse, significantly influences reward circuitry, dopamine (B1211576) systems, withdrawal symptoms, and the propensity for drug-seeking and relapse behaviors. frontiersin.orgnih.gov During chronic drug consumption, increased Dynorphin/KOR function contributes to the development of tolerance and dependence. frontiersin.org This system is also implicated in the negative reinforcement that drives continued drug use after the initial euphoric effects subside. frontiersin.org

Role in Reward Circuitry and Dopamine Systems

This compound is recognized as a potent negative modulator of dopamine signaling, particularly within brain regions critical for reward and fear circuitries. frontiersin.orgwikipedia.org KORs, the primary receptors for dynorphins, act as inhibitory heteroreceptors on dopamine nerve terminals. wikipedia.org Dynorphin-like peptides inhibit dopamine release in the striatum, which includes the nucleus accumbens (NAc) and caudate putamen. nih.gov This inhibitory effect on dopamine release in the NAc is a key mechanism by which KOR activation attenuates the rewarding effects of drugs. plos.org

Repeated exposure to psychostimulants leads to increased dynorphin concentrations in the striatum and substantia nigra. wikipedia.org This increase in dynorphin signaling in the NAc after psychostimulant exposure is directly associated with anhedonia and dysphoria, thereby promoting the maintenance of drug use or relapse during abstinence. researchgate.net Cocaine use, for instance, activates CREB (cAMP response element-binding protein), which in turn enhances dynorphin expression in the NAc and dorsal striatum. This increased dynorphin then decreases dopamine release by binding to KORs on dopamine nerve terminals. wikipedia.org The mesolimbic dopamine system, originating from the ventral tegmental area (VTA) and projecting to the NAc, is considered a primary site of dynorphin action in addiction. nih.gov

Table 2: this compound's Impact on Dopamine Systems in Addiction

| Condition/Intervention | Brain Region | Dynorphin/KOR Effect | Dopamine System Outcome | Citation |

| KOR Activation (General) | Striatum | Inhibitory | Decreased dopamine release | nih.gov |

| Repeated Psychostimulant Exposure | NAc, Striatum, Substantia Nigra | Increased Dynorphin signaling | Decreased dopamine release, anhedonia, dysphoria | researchgate.netwikipedia.org |

| Cocaine Use | NAc, Dorsal Striatum | Increased Dynorphin expression via CREB | Decreased dopamine release | wikipedia.org |

| KOR Activation (General) | VTA to NAc (Mesolimbic System) | Primary site of action | Negative modulation of dopamine signaling | nih.gov |

This compound in Drug Withdrawal and Negative Affective States

This compound plays a significant role in the negative emotional and physical symptoms experienced during drug withdrawal. The discontinuation of drug use is commonly associated with somatic signs of withdrawal, dysphoria, anxiety, and anhedonia. researchgate.netnih.gov Increased levels of dynorphin have been observed in the NAc and amygdala in response to withdrawal from cocaine, opioids, and ethanol. psychiatryonline.org

During chronic drug consumption, the Dynorphin/KOR system becomes upregulated, contributing to tolerance and dependence. frontiersin.org This upregulation is a key factor in the negative reinforcement that drives continued drug use. frontiersin.org For example, in rat models of heroin self-administration, dynorphin expression in the striatum is enhanced specifically during withdrawal periods. frontiersin.org Similarly, dynorphin expression is upregulated following methamphetamine administration, an effect associated with dopaminergic toxicity. frontiersin.org The Dynorphin/KOR system is recognized for mediating the negative affective states linked to alcohol withdrawal. mdpi.com Furthermore, dynorphin is one of several neurotransmitter systems implicated in the protracted negative affective state observed during prolonged opioid abstinence. nih.gov Chronic alcohol exposure has also been shown to lead to increased prodynorphin mRNA levels and this compound expression in the NAc. frontiersin.org

Modulation of Drug-Seeking and Relapse Behaviors

The Dynorphin/KOR system significantly modulates drug-seeking and relapse behaviors, particularly those triggered by stress. KOR activation can induce drug-seeking behavior during the development of addiction or during relapse following withdrawal. frontiersin.org Dynorphin is essential for stress-induced reinstatement of cocaine seeking, although it may not be required for prime-induced seeking. wikipedia.org Indeed, the Dynorphin/KOR system is considered a critical mediator in stress-induced reinstatement of drug-seeking. plos.org

Activation of the KOR system by stress has been shown to increase drug craving and the risk of relapse in animal models of drug addiction. jneurosci.org The intense negative feelings experienced during withdrawal act as a powerful negative reinforcer, driving compulsive substance taking as individuals seek to alleviate these states. nih.gov Stress-induced relapse is specifically driven by the activation of neurotransmitters like CRF and dynorphin in the extended amygdala. nih.gov Pharmacological interventions, such as KOR antagonists, have demonstrated the ability to prevent stress-induced reinstatement of drug use. nih.gov Additionally, alterations in dynorphin's action on GABAergic and glutamatergic neurons in the ventral pallidum following cocaine withdrawal are implicated in relapse behavior. frontiersin.org

Table 3: this compound's Role in Drug-Seeking and Relapse

| Trigger/Condition | Dynorphin/KOR Activity | Behavioral Outcome | Citation |

| KOR Activation | Increased | Drug-seeking behavior, relapse | frontiersin.org |

| Stress | Increased Dynorphin/KOR activity | Stress-induced reinstatement of cocaine seeking, increased drug craving, increased relapse risk | jneurosci.orgplos.orgwikipedia.org |

| Withdrawal (Negative Affect) | Increased Dynorphin/KOR activity | Drives compulsive drug taking (negative reinforcement) | nih.gov |

| KOR Antagonism | Decreased | Prevention of stress-induced reinstatement of drug use | nih.gov |

| Cocaine Withdrawal | Altered Dynorphin action in ventral pallidum | Involvement in relapse behavior | frontiersin.org |

Interactions of Dynorphin B with Other Biological Systems

Dynorphin (B1627789) B and Endocrine System Regulation

Dynorphin B, a member of the dynorphin family of endogenous opioid peptides, plays a crucial role in neuroendocrine regulation. nih.gov Its high concentrations in the hypothalamus, a key interface between the central nervous system and the endocrine system, underscore its importance in hormonal control. nih.govnih.gov

Dynorphins are implicated in the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is central to the body's stress response. nih.govnih.gov Research indicates that dynorphins can exert dual actions on the release of adrenocorticotropic hormone (ACTH). nih.gov One mechanism involves the activation of hypothalamic kappa-opioid receptors, which leads to the release of corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP). nih.gov Another, non-opioid mechanism, involves N-methyl-D-aspartate (NMDA) receptors. nih.gov The dynorphin/kappa-opioid receptor (KOR) system interacts with other stress-related neuropeptides like corticotropin-releasing factor (CRF), influencing the body's response to stress. frontiersin.org

This compound and its related peptides have a significant influence on the secretion of various hormones. Dynorphins act as negative feedback inhibitors of oxytocin (B344502) secretion. wikipedia.org They are also involved in the regulation of the reproductive axis. For instance, dynorphin mediates progesterone's negative feedback on gonadotropin-releasing hormone (GnRH) neurons. oup.comnih.gov This inhibitory action is primarily exerted through kappa-opioid receptors. oup.com Studies have shown that dynorphin peptides can block the luteinizing hormone (LH) surge and ovulation in a dose-dependent manner. researchgate.net Furthermore, dynorphin is involved in the estrogen negative feedback regulation of pulsatile LH release. nih.gov

| Hormone | Effect of this compound/Dynorphins |

| Adrenocorticotropic Hormone (ACTH) | Dual actions: can stimulate release via CRH and AVP, and also act through a non-opioid, NMDA receptor-dependent pathway. nih.gov |

| Oxytocin | Acts as a negative feedback inhibitor of its secretion. wikipedia.org |

| Gonadotropin-Releasing Hormone (GnRH) | Mediates progesterone's negative feedback, leading to inhibition of GnRH secretion. oup.comnih.gov |

| Luteinizing Hormone (LH) | Blocks the pre-ovulatory surge and is involved in estrogen's negative feedback on pulsatile release. researchgate.netnih.gov |

This compound Modulation of Immune Function and Inflammation

The dynorphin/KOR system is an important modulator of the immune system and inflammatory processes. nih.gov Opioid peptides, including dynorphins, can exert a broad spectrum of effects on immune cells. nih.gov

Various immune cells express opioid receptors, allowing them to respond to dynorphins. mdpi.com Kappa-opioid receptors (KORs), the primary receptors for dynorphins, have been detected on T and B lymphocytes, as well as macrophages. mdpi.comfrontiersin.org Dynorphins themselves can be synthesized and released by stimulated leukocytes. nih.gov The effects of dynorphins on immune cells are mediated through these receptors. For instance, dynorphins can modulate macrophage-mediated cytotoxicity. nih.gov Beyond the classical opioid receptors, dynorphins A and B have been identified as novel ligands for the integrin Mac-1 (αMβ2, CD11b/CD18), a receptor involved in numerous reactions of neutrophils and monocyte/macrophages during an immune-inflammatory response. nih.govbohrium.comnih.gov

Dynorphins have demonstrated the ability to regulate the production of key inflammatory cytokines. Activation of the kappa-opioid receptor can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages. nih.gov This anti-inflammatory effect is partly achieved through the suppression of the TLR4/NF-κB inflammatory pathway. researchgate.net Nuclear factor kappa B (NF-κB) is a critical transcription factor that controls the production of cytokines and is central to the immune response to infection. wikipedia.org By inhibiting this pathway, dynorphins can reduce neuroinflammation. researchgate.net

| Cytokine | Effect of Dynorphin/KOR Activation | Mediating Pathway |

| Interleukin-1β (IL-1β) | Suppression in macrophages. nih.gov | Inhibition of TLR4/NF-κB pathway. researchgate.net |

| Interleukin-6 (IL-6) | Suppression in macrophages. nih.gov | Inhibition of TLR4/NF-κB pathway. researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Suppression in macrophages. nih.gov | Inhibition of TLR4/NF-κB pathway. researchgate.net |

The influence of dynorphins on phagocytosis appears to be complex, with studies reporting both inhibitory and stimulatory effects. Some research indicates that dynorphin A and, to a lesser extent, this compound can enhance phagocytosis in mouse peritoneal macrophages. nih.gov This enhancement was found to be dependent on intracellular calcium but independent of opioid receptors, as it was not blocked by naloxone. nih.gov Conversely, other studies have reported an inhibitory effect of dynorphins on the phagocytic activity of murine peritoneal macrophages and splenic phagocytes in lizards. biologists.comnih.gov This inhibition was mediated through kappa-opioid receptors coupled to the AC–cAMP–PKA signal transduction pathway. biologists.comnih.gov The diverging results may be attributed to the involvement of different receptors (opioid versus non-opioid) and the specific types of cells being phagocytosed. biologists.com Dynorphin A has also been shown to enhance Mac-1-mediated phagocytosis. frontiersin.org

This compound in Neuroinflammation and Peripheral Inflammatory Responses

This compound exhibits a dualistic and complex role in modulating inflammatory processes, acting through both kappa-opioid receptor (KOR)-dependent and independent pathways. Its effects can be either pro-inflammatory or anti-inflammatory, depending on the context and underlying mechanisms.

In the central nervous system, spinal astrocytes have been identified as a source of this compound, which they can produce and secrete. This secretion suggests a role for astrocyte-derived dynorphins in modulating synaptic transmission and participating in spinal pain processing. At pathological levels, dynorphins can contribute to neuroinflammation. One proposed non-opioid mechanism involves the activation of bradykinin (B550075) receptors, which can trigger the release of calcium ions and contribute to a persistent pain state. Furthermore, the dynorphin-KOR system has been shown to mediate astrocyte proliferation through the activation of the p38 MAPK pathway, a key process in neuroinflammatory responses.

Conversely, there is evidence for the immunomodulatory and anti-inflammatory properties of dynorphins. In peripheral inflammation, immune cells such as lymphocytes, monocytes/macrophages, and granulocytes can produce and upregulate dynorphin. These immune cell-derived opioids can then act on peripheral sensory nerve terminals to produce analgesic and anti-inflammatory effects. This localized action within inflamed tissue highlights a protective role for endogenous opioids. One specific mechanism involves the suppression of the microglial Toll-like receptor 4 (TLR4)/NF-κB inflammatory pathway, which leads to a reduction in the release of pro-inflammatory cytokines. Dynorphins A and B have also been identified as ligands for the integrin Mac-1 on leukocytes, suggesting a non-opioid receptor-dependent mechanism for inducing leukocyte responses like migration and phagocytosis.

The following table summarizes key research findings on the inflammatory role of this compound and related dynorphins.

Table 1: Research Findings on this compound and Inflammation

| Biological Context | Key Finding | Implied Effect of this compound | Mechanism |

|---|---|---|---|

| Central Nervous System | Secreted by spinal astrocytes. | Modulation of Neurotransmission | Astrocyte Secretion |

| Central Nervous System | Mediates astrocyte proliferation. | Pro-inflammatory | p38 MAPK Pathway |

| Central Nervous System | Activates bradykinin receptors. | Pro-inflammatory / Pro-nociceptive | Non-opioid Receptor Activation |

| Peripheral Tissues | Upregulated in immune cells during inflammation. | Anti-inflammatory / Analgesic | Opioid Receptor Activation |

| Microglia | Suppresses the TLR4/NF-kB pathway. | Anti-inflammatory | Inhibition of Pro-inflammatory Cytokine Release |

This compound Involvement in Cardiovascular Physiology

This compound is implicated in the regulation of several aspects of the cardiovascular system, from direct effects on heart muscle cells to the modulation of blood vessel tone and interaction with major blood pressure regulating systems.

Cardiac Regulation and Myocardial Function

Research indicates that the gene for prodynorphin, the precursor to this compound, is expressed in adult rat ventricular cardiac myocytes. biorxiv.org These cells not only synthesize but also release immunoreactive this compound, suggesting that the peptide can influence myocardial function through autocrine or paracrine signaling pathways. biorxiv.org The release of this compound from these cells can be stimulated by factors such as high potassium chloride concentrations, an effect that is dependent on calcium influx through verapamil-sensitive channels. biorxiv.org

Furthermore, this compound has been shown to play a role in the differentiation of embryonic stem cells into cardiomyocytes, a process known as cardiogenesis. ahajournals.org In these cells, this compound acts as an agonist of nuclear opioid receptors, coupling the activation of nuclear protein kinase C to the transcription of genes essential for cardiac development. ahajournals.org In single cardiac myocytes, the acute stimulation of kappa-opioid receptors with this compound leads to an increase in cytosolic calcium levels. biorxiv.org This suggests a direct impact on the excitation-contraction coupling machinery of the heart muscle.

Cerebrovascular Blood Flow Modulation

Dynorphins contribute to the regulation of blood flow within the brain. This compound is specifically expressed in human blood vessels, and dynorphins, in general, are found in cerebral perivascular nerves. nih.gov While some studies suggest that this compound may have negligible direct effects on the contraction of major cerebral arteries like the basilar and middle cerebral arteries, its presence in the vasculature points to an indirect regulatory role. nih.gov It may influence the autonomic functions of the cerebral vasculature by modulating the release of other neurotransmitters from afferent and sympathetic nerve endings. nih.gov After traumatic brain injury, dynorphins have been linked to vasoconstriction, and the administration of KOR antagonists was found to improve regional cerebral blood flow, suggesting that endogenous dynorphin release can impact cerebrovascular hemodynamics under pathological conditions. nih.gov

Interaction with Renin-Angiotensin System

The interaction between this compound and the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance, is complex and primarily understood through the actions of the kappa-opioid receptor (KOR), for which this compound is an endogenous agonist. nih.gov The broader endogenous opioid system and the RAS exhibit both positive and negative interactions in the central and peripheral nervous systems. nih.gov

The following table summarizes the cardiovascular effects of this compound based on available research.

Table 2: Cardiovascular Research Findings for this compound

| System | Action of this compound | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Myocardium | Expressed and released by ventricular myocytes. biorxiv.org | Potential autocrine/paracrine regulation of heart function. biorxiv.org | Direct action on cardiac cells. |

| Myocardium | Primes cardiogenesis in embryonic stem cells. ahajournals.org | Promotes cardiac differentiation. ahajournals.org | Activation of nuclear opioid receptors and Protein Kinase C. ahajournals.org |

| Myocardium | Increases cytosolic calcium in myocytes. biorxiv.org | Modulation of contractility. biorxiv.org | KOR-mediated calcium release. biorxiv.org |

| Cerebrovasculature | Expressed in human blood vessels. nih.gov | Indirect modulation of blood flow. nih.gov | Influence on autonomic neurotransmitter release. nih.gov |

| Renin-Angiotensin System | Activates Kappa-Opioid Receptors. | Potential influence on Angiotensin II levels. ahajournals.org | Indirect modulation via KOR signaling pathways. nih.gov |

Methodological Approaches and Research Paradigms in Dynorphin B Studies

Genetic and Molecular Techniques for Dynorphin (B1627789) B Investigation

Gene Expression Analysis (e.g., mRNA, Prodynorphin)

The study of Dynorphin B's function is intrinsically linked to the analysis of the prodynorphin (PDYN) gene, which encodes its precursor protein. Gene expression analysis techniques are fundamental to understanding the regulation of this compound production under various physiological and pathological conditions. In the human brain, seven distinct PDYN mRNAs have been identified, with two transcripts, FL1 and FL2, encoding the full-length prodynorphin protein. nih.gov The dominant FL1 transcript is highly expressed in limbic-related structures such as the nucleus accumbens and amygdala. nih.gov

RNA blot analysis has revealed the presence of prodynorphin transcripts in numerous regions of the rat brain, as well as in the adrenal gland, spinal cord, testis, and anterior pituitary. pnas.org Studies have shown that PDYN mRNA levels can be significantly altered in various conditions. For example, reduced PDYN mRNA levels have been observed in individuals with bipolar II disorder. nih.gov Furthermore, variations in the PDYN gene have been associated with a predisposition to alcoholism and heroin dependence. nih.gov These findings underscore the importance of analyzing PDYN gene expression to understand the role of the dynorphin system in neuropsychiatric disorders.

Gene Silencing and Overexpression Strategies (e.g., siRNA, AAV vectors)

To investigate the causal role of this compound in specific neural circuits and behaviors, researchers employ gene silencing and overexpression techniques. Short hairpin RNAs (shRNAs) delivered via viral vectors can be used to achieve targeted knockdown of prodynorphin gene expression. For example, adeno-associated virus (AAV)-mediated shRNA knockdown of Pdyn in the rat nucleus accumbens has been shown to attenuate depression-like behavior and cocaine-induced locomotor sensitization. nih.gov This approach allows for the examination of the behavioral consequences of reduced dynorphin levels in a specific brain region.

Conversely, overexpression of prodynorphin can be achieved using AAV vectors that carry the PDYN gene. vectorbiolabs.com These vectors can be engineered to express the gene under the control of specific promoters to target particular cell types. vectorbiolabs.com AAV-based gene therapy has been explored as a potential therapeutic strategy, for instance, by delivering pDyn to an epileptogenic focus in animal models of epilepsy, leading to long-term suppression of seizure development. nih.gov These genetic manipulation tools are invaluable for establishing a direct link between the expression of this compound and its physiological and behavioral effects.

Optogenetic and Chemogenetic Approaches to Modulate this compound Neurons

Optogenetics and chemogenetics are powerful techniques that allow for the precise temporal and spatial control of neuronal activity. In the context of this compound research, these methods are used to selectively activate or inhibit dynorphin-releasing neurons to probe their function in neural circuits.

Optogenetics involves the use of light-sensitive proteins (opsins), such as Channelrhodopsin-2 (ChR2), which can be expressed in specific neuronal populations using genetic targeting strategies. For example, optogenetic stimulation of dynorphinergic neurons in the dorsal raphe nucleus has been shown to activate KORs in the ventral tegmental area, a key region in the brain's reward circuitry. nih.govresearchgate.net This approach has been instrumental in demonstrating the role of a dynorphin/KOR midbrain circuit in modulating the response to drugs of abuse. nih.govresearchgate.net

Chemogenetics utilizes engineered receptors that are activated by specific, otherwise inert, small molecules. These "designer receptors exclusively activated by designer drugs" (DREADDs) can be used to either excite or inhibit neuronal activity. For instance, chemogenetic inactivation of dynorphin-containing neurons in the central amygdala has been shown to modulate binge-like alcohol drinking in mice. researchgate.net Another chemogenetic approach involves the use of a modified kappa opioid receptor (KORD) that is insensitive to endogenous dynorphins but can be activated by the pharmacologically inert compound salvinorin B. nih.govfrontiersin.org These techniques provide a high degree of control over the activity of dynorphin neurons, allowing researchers to investigate their contribution to complex behaviors with unprecedented precision.

Biochemical and Analytical Techniques for this compound Characterization

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are essential biochemical tools used to characterize the interaction of this compound and its analogs with opioid receptors. These assays allow for the determination of key pharmacological parameters such as binding affinity (Ki) and selectivity. Radioligand binding assays are a common method where a radioactively labeled ligand (radioligand) is used to quantify the binding of an unlabeled compound (like this compound) to a specific receptor. nih.gov

In a typical competitive radioligand binding assay, cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. nih.gov By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined. For example, to assess the affinity of this compound for kappa, mu, and delta opioid receptors, radioligands such as [3H]-U69,593 (for KOR), [3H]-DAMGO (for MOR), and [3H]-diprenorphine (for DOR) can be used. nih.gov These assays have been crucial in demonstrating that while this compound has the highest affinity for the KOR, it also binds to MOR and DOR. nih.govresearchgate.net

Table 2: Example of Radioligand Binding Assay Data for Dynorphin Peptides

| Peptide | Receptor | Radioligand | Ki (nM) |

|---|---|---|---|

| Dynorphin A | hKOPr | [3H]-U69,593 | 0.04 ± 0.0 |

| This compound | hKOPr | [3H]-U69,593 | 0.72 ± 0.18 |

Note: Data is illustrative and based on findings from cited research. nih.gov

G-Protein Activation Assays (e.g., GTPγS)

G-protein activation assays are fundamental in vitro techniques used to determine the functional activity of ligands at G-protein-coupled receptors (GPCRs), such as the kappa opioid receptor (KOPr), the primary target for this compound. The [³⁵S]GTPγS binding assay is a widely employed method to measure the ability of an agonist to stimulate G-protein activation. This assay relies on the principle that agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein, leading to its activation. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the activated Gα-[³⁵S]GTPγS complex, which can then be quantified.

In studies investigating the pharmacological properties of this compound and its variants, the [³⁵S]GTPγS assay is used to determine their potency (EC₅₀) and efficacy (Eₘₐₓ) in activating the KOPr. For instance, research has shown that while Dynorphin A is approximately 10-fold more potent than this compound, this compound can exhibit a significantly higher maximal effect (Eₘₐₓ) in stimulating G-protein activation nih.gov. These assays are crucial for characterizing the functional consequences of ligand-receptor interactions and for comparing the signaling profiles of different endogenous opioid peptides nih.govmdpi.comcreative-bioarray.commdpi.com.

| Peptide | Receptor | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |

| Dynorphin A | hKOPr | ~0.60 ± 0.05 nM | Lower than this compound | nih.gov |

| This compound | hKOPr | ~10-fold less potent than Dynorphin A | ~20% higher than Dynorphin A | nih.gov |

This table presents a summary of findings from a study comparing the G-protein activation profiles of Dynorphin A and this compound at the human kappa opioid receptor (hKOPr).

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting, Phosphoproteomics)

The investigation of protein expression and phosphorylation provides critical insights into the downstream signaling cascades initiated by this compound binding to its receptor. Western blotting is a key technique used to detect and quantify the total amount of a specific protein and its phosphorylated form in cell or tissue lysates fda.govresearchgate.net. For example, in studies of this compound signaling, Western blotting can be employed to measure the levels of total and phosphorylated forms of key signaling proteins, such as p38 MAPK, to understand the involvement of specific pathways in the cellular response to KOPr activation nih.gov.

Phosphoproteomics offers a more global and unbiased approach to studying phosphorylation events. This powerful technique allows for the identification and quantification of thousands of phosphorylation sites across the proteome in response to a specific stimulus, such as KOPr activation by dynorphin peptides unc.eduacs.org. Phosphoproteomic analyses have revealed that KOPr activation leads to dynamic and spatiotemporally controlled changes in the phosphorylation of numerous proteins involved in various neuronal circuits, including those related to dopamine (B1211576), glutamate (B1630785), and GABA signaling acs.org. These studies have also implicated the activation of the mTOR pathway in some of the effects of KOPr activation nih.gov.

Key proteins and pathways investigated in this compound signaling:

p38 MAPK: A key signaling molecule involved in cellular responses to stress; its phosphorylation can be modulated by KOPr activation nih.gov.

mTOR: A serine/threonine kinase that regulates cell growth, proliferation, and survival; its pathway has been linked to the effects of KOPr activation nih.gov.

DARPP-32: A phosphoprotein that plays a crucial role in dopamine signaling; its phosphorylation state is altered by opioid receptor activation unc.edu.

Neurotransmitter Release and Metabolite Measurement

This compound plays a significant role in modulating the release of various neurotransmitters in the brain. Methodologies to measure these changes are crucial for understanding the physiological effects of this peptide. Techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) or mass spectrometry can be used to measure the extracellular concentrations of neurotransmitters like dopamine in specific brain regions following the administration of this compound or its antagonists consensus.app. Studies have shown that dynorphin peptides can exert an inhibitory influence on dopamine release in the basal ganglia consensus.app.

The measurement of this compound and its metabolites in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of peptides and their metabolites in plasma and other biological matrices nih.govnih.govmdpi.com. This technique allows for the accurate determination of the concentrations of this compound and its breakdown products, providing valuable information about its stability and metabolism in vivo nih.govcsuohio.edumdpi.com.

| Analytical Technique | Application in this compound Research | Key Findings |

| In vivo Microdialysis | Measurement of neurotransmitter release (e.g., dopamine) in the brain. | Dynorphin peptides can inhibit dopamine release in the basal ganglia consensus.app. |

| LC-MS/MS | Quantification of this compound and its metabolites in biological fluids. | Allows for accurate pharmacokinetic and metabolic profiling nih.govnih.gov. |

Advanced Imaging Techniques in this compound Research

Immunohistochemistry and Immunofluorescence for Peptide Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the distribution and localization of specific proteins and peptides, such as this compound, within tissues. These methods utilize antibodies that specifically bind to the target peptide, and the antibody-antigen complex is then detected using either an enzymatic reaction that produces a colored precipitate (IHC) or a fluorescent molecule (IF) nih.gov.

Studies using specific antisera against this compound have successfully mapped its distribution in the rat brain pnas.orgnih.govnih.gov. These investigations have revealed that this compound immunoreactivity is present in neuronal fiber systems that also contain Dynorphin A and α-neo-endorphin nih.govnih.gov. Furthermore, this compound-immunoreactive cell bodies have been identified in various hypothalamic and extrahypothalamic areas, including the brainstem, midbrain, and the central nucleus of the amygdala pnas.orgnih.gov. These findings are consistent with the understanding that Dynorphin A, this compound, and α-neo-endorphin are derived from a common precursor protein, prodynorphin nih.gov. The wider distribution of this compound-immunoreactive cell bodies compared to those for Dynorphin A and α-neo-endorphin may suggest differential processing of the precursor in different brain regions nih.gov.

Confocal Microscopy for Subcellular Dynamics

Confocal microscopy is a high-resolution imaging technique that allows for the visualization of subcellular structures and dynamics in living or fixed cells. In this compound research, confocal microscopy is instrumental in studying the trafficking and subcellular localization of the kappa opioid receptor (KOPr) upon agonist binding nih.govelifesciences.orgbiorxiv.org.

Studies have shown that different dynorphin peptides can induce distinct post-endocytic fates of the KOPr. For example, while Dynorphin A may predominantly target the receptor to late endosomes and lysosomes for degradation, this compound has been shown to preferentially sort the KOPr to recycling endosomes, leading to its recycling back to the cell surface nih.govelifesciences.org. This differential trafficking can have significant implications for the duration and nature of the cellular signal. Confocal microscopy allows researchers to visualize the colocalization of the KOPr with specific endosomal markers (e.g., Rab11 for recycling endosomes) to elucidate these distinct trafficking pathways nih.govelifesciences.org.

In Vivo Imaging (e.g., PET) for Receptor Availability and Activity

Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that allows for the quantification of receptor availability and activity in the living brain researchgate.netrug.nl. In the context of this compound research, PET imaging is used to study the kappa opioid receptor (KOR) system. While PET cannot directly visualize this compound, it can measure the density and occupancy of its primary receptor, the KOR, using radiolabeled tracers that bind specifically to this receptor nih.gove-century.us.

PET studies have been instrumental in investigating the role of the KOR system in various conditions and have revealed sex differences in KOR availability in the human brain nih.gove-century.us. By using selective KOR antagonist tracers, researchers can quantify the volume of distribution of the tracer, which is an indicator of receptor availability nih.gov. This information is crucial for understanding the baseline state of the KOR system and how it may be altered in different physiological and pathological states nih.gov.

Therapeutic Implications and Future Research Directions for Dynorphin B

Dynorphin (B1627789) B as a Pharmacological Target for Neuropsychiatric Disorders

The Dynorphin/KOR system is deeply involved in the pathophysiology of several neuropsychiatric conditions, largely through its role in the brain's response to stress. nih.govduke.edu Activation of this system, often triggered by stress or drug exposure, contributes to negative affective states like dysphoria, anxiety, and depression. frontiersin.orgnih.gov This has positioned the system as a prime target for the development of new treatments for mood, anxiety, and substance use disorders. frontiersin.orgcapes.gov.br

Development of KOR Antagonists for Depression and Anxiety

Preclinical research has established a clear link between stress, the Dynorphin/KOR system, and the emergence of depressive and anxiety-related behaviors. nih.gov Exposure to stress increases the activity of the transcription factor CREB (cAMP response element-binding protein) in key brain reward areas like the nucleus accumbens (NAc). nih.govduke.edu This, in turn, elevates the expression of dynorphin. nih.govescholarship.org The subsequent activation of KORs by dynorphin is believed to cause the core symptoms associated with depression and anxiety. nih.govduke.edu For instance, KOR activation can produce dysphoric and depressive effects in humans and conditioned place aversion in animal models. nih.govfrontiersin.org

This understanding provides a strong rationale for the development of KOR antagonists as a novel class of antidepressants and anxiolytics. By blocking the action of dynorphin at its receptor, these antagonists are hypothesized to mitigate the effects of stress and restore normal function in affected neural circuits. nih.gov Studies in animal models have shown that KOR antagonists produce antidepressant- and anxiolytic-like effects. nih.govduke.edu For example, the prototypical KOR antagonists nor-binaltorphimine (nor-BNI) and JDTic have demonstrated anxiety-reducing effects in tests like the elevated plus maze. nih.gov The development of shorter-acting KOR antagonists is a key area of ongoing research to facilitate clinical trials and potentially offer a new, mechanistically understood treatment for stress-related psychiatric disorders. duke.edu

KOR Agonists (Biased and Peripherally Restricted) for Pain Management

While KOR activation in the central nervous system is associated with negative mood states, it also produces potent antinociceptive (pain-relieving) effects. nih.gov This has led to interest in developing KOR agonists for pain management, particularly as an alternative to mu-opioid receptor agonists which carry a high risk of abuse. nih.gov However, the clinical utility of traditional KOR agonists has been limited by their centrally-mediated aversive effects, such as dysphoria and sedation. frontiersin.org

To overcome this, current research focuses on two main strategies:

Biased Agonists: These are compounds designed to selectively activate the G-protein signaling pathway associated with analgesia, while avoiding the β-arrestin pathway linked to some of the unwanted side effects. nih.gov The goal is to develop functionally selective agonists that provide pain relief without the negative affective consequences. nih.gov

Peripherally Restricted Agonists: These molecules are designed to not cross the blood-brain barrier. By activating KORs only in the peripheral nervous system, they can reduce pain signals at their source without causing the central side effects like dysphoria or anxiety.

Spinal dynorphin itself has a complex role in pain. While KOR activation can be analgesic, elevated spinal dynorphin levels are also implicated in the development and maintenance of chronic pain states through non-opioid mechanisms. annualreviews.organnualreviews.org This highlights the need for carefully designed KOR-targeted therapies that can harness the analgesic properties while avoiding the pro-nociceptive and centrally-mediated aversive effects.

Strategies for Addiction Treatment (e.g., Modulating Negative Reinforcement)

The Dynorphin/KOR system is a key player in the negative reinforcement cycle that drives addiction. uv.mxfrontiersin.org Chronic drug use leads to an allostatic state in the brain, characterized by a transition from drug-taking for positive reinforcement (reward) to drug-taking to alleviate a negative emotional state (negative reinforcement). royalsocietypublishing.orgthieme-connect.com This negative state, which includes dysphoria and anxiety during withdrawal, is heavily influenced by the recruitment of brain stress systems, including the Dynorphin/KOR system in the extended amygdala and ventral striatum. frontiersin.orgcij.gob.mx

Excessive drug intake activates dynorphin systems, which in turn can suppress dopamine (B1211576) release, contributing to the dysphoric and aversive feelings associated with withdrawal. uv.mxfrontiersin.org This creates a powerful motivation to relapse. Therefore, a primary therapeutic strategy is to block this negative reinforcement loop. Antagonists of the KOR have shown significant promise in preclinical models by blocking the dysphoric-like effects of withdrawal and reducing compulsive-like drug-seeking behavior. uv.mxfrontiersin.org For example, the KOR antagonist nor-binaltorphimine has been shown to block excessive ethanol (B145695) self-administration in dependent animals. cij.gob.mx By preventing dynorphin from activating KORs, these antagonists can blunt the negative emotional state that drives relapse, offering a potential avenue for treating substance use disorders. nih.gov

| Disorder | Role of this compound/KOR System | Therapeutic Strategy | Key Preclinical Findings | Citations |

|---|---|---|---|---|

| Depression & Anxiety | Stress increases dynorphin expression in the nucleus accumbens, leading to KOR activation and depressive/anxiogenic-like behaviors. | Development of KOR antagonists to block stress-induced effects. | KOR antagonists show antidepressant and anxiolytic effects in animal models. | nih.govduke.eduescholarship.org |

| Pain | KOR activation has potent antinociceptive effects, but also centrally-mediated aversive effects. Spinal dynorphin can promote chronic pain. | Development of biased or peripherally-restricted KOR agonists. | Biased agonists aim to separate analgesia from aversive effects. | nih.govannualreviews.organnualreviews.org |

| Addiction | Drives negative reinforcement by causing dysphoria and negative emotional states during withdrawal, promoting relapse. | Use of KOR antagonists to block the aversive effects of withdrawal. | KOR antagonists reduce compulsive drug-seeking and self-administration in dependent animal models. | uv.mxfrontiersin.orgcij.gob.mx |

This compound in Neurodegenerative Diseases and Neuroprotection